molecular formula C26H23N7O4 B15196615 N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-2-(hydroxy(oxido)amino)terephthalamide CAS No. 14599-52-1

N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-2-(hydroxy(oxido)amino)terephthalamide

Cat. No.: B15196615
CAS No.: 14599-52-1
M. Wt: 497.5 g/mol
InChI Key: WQZYYJRVBIQUGH-UHFFFAOYSA-N
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Description

N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-2-(hydroxy(oxido)amino)terephthalamide is a complex organic compound that features imidazole and terephthalamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-2-(hydroxy(oxido)amino)terephthalamide typically involves the following steps:

    Formation of Imidazole Rings: The imidazole rings are synthesized through a cyclization reaction involving a dicarbonyl compound and an amine.

    Coupling with Terephthalamide: The imidazole derivatives are then coupled with terephthalamide under specific conditions, often involving a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Introduction of Hydroxy(oxido)amino Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy(oxido)amino group.

    Reduction: Reduction reactions can also occur, especially at the nitro group if present.

    Substitution: The imidazole rings can participate in substitution reactions, where substituents on the ring can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions typically involve nucleophiles and a suitable solvent, such as dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-2-(hydroxy(oxido)amino)terephthalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its imidazole rings are known to interact with various biological targets, making it useful in biochemical assays.

Medicine

Medically, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where imidazole derivatives have shown efficacy.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and functional group compatibility.

Mechanism of Action

The mechanism of action of N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-2-(hydroxy(oxido)amino)terephthalamide involves its interaction with molecular targets through its imidazole rings. These rings can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The hydroxy(oxido)amino group can also participate in redox reactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)terephthalamide: Lacks the hydroxy(oxido)amino group, making it less reactive in redox reactions.

    N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-2-nitroterephthalamide: Contains a nitro group instead of the hydroxy(oxido)amino group, altering its chemical reactivity and biological activity.

Uniqueness

N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-2-(hydroxy(oxido)amino)terephthalamide is unique due to the presence of both imidazole rings and the hydroxy(oxido)amino group. This combination allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

14599-52-1

Molecular Formula

C26H23N7O4

Molecular Weight

497.5 g/mol

IUPAC Name

1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-2-nitrobenzene-1,4-dicarboxamide

InChI

InChI=1S/C26H23N7O4/c34-25(31-19-6-1-16(2-7-19)23-27-11-12-28-23)18-5-10-21(22(15-18)33(36)37)26(35)32-20-8-3-17(4-9-20)24-29-13-14-30-24/h1-10,15H,11-14H2,(H,27,28)(H,29,30)(H,31,34)(H,32,35)

InChI Key

WQZYYJRVBIQUGH-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NCCN5)[N+](=O)[O-]

Origin of Product

United States

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